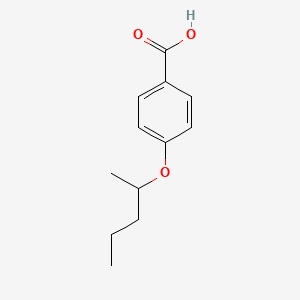

![molecular formula C20H23N3O B2353789 3,7,7-trimethyl-4-(4-methylphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2353789.png)

3,7,7-trimethyl-4-(4-methylphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

WAY-381785は、グリコーゲンシンターゼキナーゼ3(GSK3)キナーゼの阻害剤として知られる化学化合物です 。グリコーゲンシンターゼキナーゼ3は、グリコーゲン代謝、細胞分化、アポトーシスなど、さまざまな細胞プロセスにおいて重要な役割を果たす酵素です。グリコーゲンシンターゼキナーゼ3の阻害は、神経変性疾患、糖尿病、癌など、さまざまな疾患における潜在的な治療的応用が研究されています。

準備方法

合成経路と反応条件

WAY-381785の合成は、市販されている出発物質から始まる複数のステップを伴います反応条件は、通常、有機溶媒、触媒、および制御された温度を使用し、高純度の目的の生成物を得ることを目的としています 。

工業生産方法

WAY-381785の工業生産は、同様の合成経路に従いますが、より大規模に行われます。プロセスは、効率性、収率、および費用対効果が最適化されています。 これには、大規模反応器、反応条件の精密制御のための自動システム、および結晶化とクロマトグラフィーなどの精製技術を使用して、最終生成物が必要な仕様を満たすようにすることが含まれます 。

化学反応の分析

反応の種類

WAY-381785は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。

還元: 還元反応を使用して、化合物に存在する官能基を修飾することができます。

置換: WAY-381785は、特定の原子または基が他の原子または基に置き換わる置換反応を起こすことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: ハロゲン、酸、塩基などの試薬が、制御された条件下で使用されて、置換反応を起こします。

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化またはカルボキシル化された誘導体を生成する可能性があり、一方、還元はアルコールまたはアミンを生成する可能性があります 。

科学研究の応用

化学: グリコーゲンシンターゼキナーゼ3の阻害とそのさまざまな生化学的経路への影響を研究するためのツール化合物として使用されます。

生物学: 分化、増殖、アポトーシスなどの細胞プロセスの調節における役割について調査されています。

医学: アルツハイマー病などの神経変性疾患、糖尿病、特定の種類の癌の治療における治療の可能性について探求されています。

科学的研究の応用

Chemistry: Used as a tool compound to study the inhibition of glycogen synthase kinase 3 and its effects on various biochemical pathways.

Biology: Investigated for its role in modulating cellular processes such as differentiation, proliferation, and apoptosis.

Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases like Alzheimer’s, diabetes, and certain types of cancer.

Industry: Utilized in research and development for the creation of new drugs and therapeutic agents

作用機序

WAY-381785は、グリコーゲンシンターゼキナーゼ3の活性を阻害することによってその効果を発揮します。この阻害は、さまざまな細胞プロセスに関与する標的タンパク質のリン酸化を阻害します。分子標的には、グリコーゲン代謝、細胞周期調節、アポトーシス経路に関与するタンパク質が含まれます。 これらの経路を調節することによって、WAY-381785は細胞の生存、分化、増殖に影響を与えることができます 。

類似化合物の比較

類似化合物

塩化リチウム: 研究で一般的に使用される、グリコーゲンシンターゼキナーゼ3の別の阻害剤。

チデジリブ: 神経変性疾患の治療における可能性が調査されている、グリコーゲンシンターゼキナーゼ3の低分子阻害剤。

CHIR99021: 幹細胞研究で広く使用されている、強力で選択的なグリコーゲンシンターゼキナーゼ3阻害剤。

WAY-381785の独自性

WAY-381785は、グリコーゲンシンターゼキナーゼ3に対する特異的な結合特性と選択性を提供する、特定の化学構造のためにユニークです。 これは、酵素のさまざまな生物学的プロセスにおける役割を研究し、潜在的な治療薬を開発するための貴重なツールになります .

類似化合物との比較

Similar Compounds

Lithium chloride: Another inhibitor of glycogen synthase kinase 3, commonly used in research.

Tideglusib: A small molecule inhibitor of glycogen synthase kinase 3, investigated for its potential in treating neurodegenerative diseases.

CHIR99021: A potent and selective inhibitor of glycogen synthase kinase 3, widely used in stem cell research.

Uniqueness of WAY-381785

WAY-381785 is unique due to its specific chemical structure, which provides distinct binding properties and selectivity for glycogen synthase kinase 3. This makes it a valuable tool for studying the enzyme’s role in various biological processes and for developing potential therapeutic agents .

特性

IUPAC Name |

3,7,7-trimethyl-4-(4-methylphenyl)-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c1-11-5-7-13(8-6-11)17-16-12(2)22-23-19(16)21-14-9-20(3,4)10-15(24)18(14)17/h5-8,17H,9-10H2,1-4H3,(H2,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQFUYSHWMLTFPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C3=C(NN=C3NC4=C2C(=O)CC(C4)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353718.png)

![1-[(4-Fluorophenyl)methoxy]-3-nitrobenzene](/img/structure/B2353719.png)

![2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole](/img/structure/B2353723.png)

![2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine](/img/structure/B2353725.png)

![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2353733.png)

![2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde](/img/structure/B2353735.png)

![3-({1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)pyrazine-2-carbonitrile](/img/structure/B2353737.png)

![6-ethyl-1,3-dimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353738.png)

![7-[(2-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/new.no-structure.jpg)